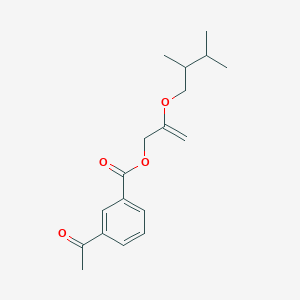
Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring an ester functional group and additional substituents that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester typically involves esterification reactions. One common method is the reaction of benzoic acid derivatives with alcohols in the presence of acid catalysts. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester: shares similarities with other benzoic acid derivatives, such as methyl benzoate and ethyl benzoate.
Unique Features: The presence of the 2-(2,3-dimethylbutoxy)-2-propenyl ester group distinguishes it from other benzoic acid derivatives, contributing to its unique chemical and biological properties.
Highlighting Uniqueness
The unique structural features of this compound, such as the specific ester group and substituents, make it a valuable compound for research and industrial applications. Its distinct reactivity and potential biological activity set it apart from other similar compounds.
Propiedades
Número CAS |
663904-19-6 |
|---|---|
Fórmula molecular |
C18H24O4 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-(2,3-dimethylbutoxy)prop-2-enyl 3-acetylbenzoate |
InChI |
InChI=1S/C18H24O4/c1-12(2)13(3)10-21-14(4)11-22-18(20)17-8-6-7-16(9-17)15(5)19/h6-9,12-13H,4,10-11H2,1-3,5H3 |
Clave InChI |
SSDWFWCHLBAYJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)COC(=C)COC(=O)C1=CC=CC(=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



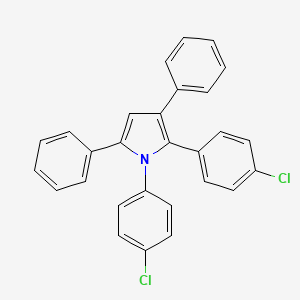

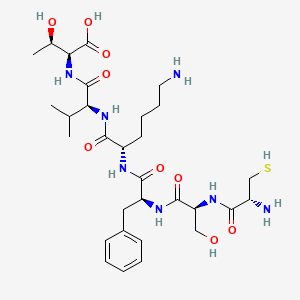
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

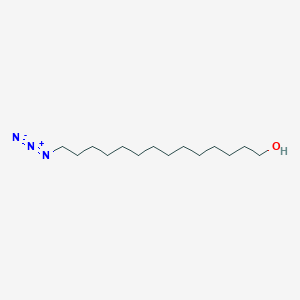
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
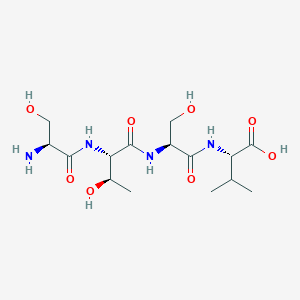

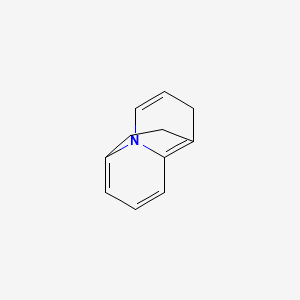

![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
